molecular formula C12H19BN2O2 B1421037 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS No. 1171044-16-8

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Cat. No.: B1421037
CAS No.: 1171044-16-8
M. Wt: 234.1 g/mol
InChI Key: NGSHSQFNJGUKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative. Boronic acids are significant chemical compounds that show remarkable applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound exhibits potent properties that make it useful in medical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with 4-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The compound can be reduced to form corresponding boronate esters.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as ethanol or toluene.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its boronic acid moiety is known to interact with enzymes and receptors, which can lead to inhibition of specific disease pathways.

Case Studies

  • Cancer Research : Preliminary studies indicate that 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid may exhibit anti-cancer properties by selectively binding to enzymes involved in cancer pathways. Research has shown that similar compounds can effectively inhibit target enzymes, suggesting this compound may also possess similar capabilities .

Organic Synthesis

This compound serves as a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals.

Synthetic Routes

  • The synthesis typically involves the formation of the boronic acid group through nucleophilic substitution reactions, where suitable piperazine derivatives react with halide-containing intermediates.

Biological Research

In biological contexts, this compound is utilized in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules. This characteristic enhances its utility in biochemical assays and imaging techniques.

Applications in Biochemical Assays

  • The compound's ability to selectively bind to biological targets allows it to be employed in various assays aimed at understanding cellular signaling pathways and enzyme activities .
  • Understanding binding affinities and selectivity towards specific enzymes or receptors.
  • Exploring potential modifications to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: Similar in structure but lacks the boronic acid group.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-: Contains a piperazine moiety but differs in the overall structure and functional groups.

Uniqueness

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is unique due to the presence of both the piperazine and boronic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a boron atom connected to a phenyl group, which is further substituted with a piperazine moiety. The unique structural characteristics of this compound enhance its solubility and reactivity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C12_{12}H18_{18}B N2_2O2_2
  • Molar Mass : Approximately 232.09 g/mol
  • Structural Features : The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial in biological interactions.

Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Properties

Preliminary studies have indicated that this compound may inhibit specific enzymes involved in cancer pathways. Its ability to selectively bind to biological targets suggests potential therapeutic roles in oncology. Research indicates that compounds with similar structures can interact with cancer-related proteins, leading to reduced tumor growth in vitro and in vivo models .

2. Enzyme Inhibition

The compound has been shown to interact with various enzymes, including those implicated in metabolic pathways. For instance, it may inhibit enzymes like PTGR2, which plays a role in prostaglandin metabolism, thereby influencing inflammatory responses and cancer progression .

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The compound's boronic acid group allows it to form reversible covalent bonds with target proteins. This property is critical for modulating enzyme activity and influencing cellular responses.
  • Selectivity : Studies have demonstrated that this compound can selectively inhibit certain receptors or enzymes without affecting others, minimizing potential side effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Niphakis et al. (2017)Identified over 2000 protein targets for similar boronic acid derivatives, highlighting their broad range of interactions and potential therapeutic applications .
Chou et al. (2007)Demonstrated that related compounds could rescue transcriptional activity in cells expressing PTGR2, indicating potential for targeting specific pathways in cancer therapy .
Recent Proteomics StudiesShowed that boronic acids can engage with proteins across various expression levels, suggesting their utility in drug discovery and development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid, and how can its purity be validated?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid group's reactivity with aryl halides. Key intermediates like pinacol esters (e.g., 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester) are often used to enhance stability during reactions . Post-synthesis, purity validation should employ HPLC (≥97% purity criteria) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Mass spectrometry (MS) is recommended for molecular weight verification.

Q. What spectroscopic methods are most effective for characterizing the structural conformation of this compound?

  • Methodology :

  • FTIR : Identifies functional groups (e.g., B–O, C–N stretches) and hydrogen bonding patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming the boronic acid’s planar geometry .
  • NMR : Distinguishes methylpiperazine and phenyl ring protons, with ¹¹B NMR providing insights into boron hybridization .

Q. How should researchers optimize storage conditions to prevent degradation?

  • Methodology : Store at 0–6°C in anhydrous environments, as boronic acids are prone to hydrolysis. Analogous compounds like 3-Methoxy-4-methylphenylboronic acid show increased stability under these conditions . Use inert gas (N₂/Ar) purging for long-term storage.

Advanced Research Questions

Q. How can DFT/B3LYP computational methods be applied to predict electronic properties and optimize molecular geometry?

  • Methodology :

  • Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to minimize energy and calculate bond lengths/angles .
  • Frontier Orbital Analysis : HOMO-LUMO gaps reveal reactivity trends; Mulliken charges identify electrophilic/nucleophilic sites .
  • Vibrational Assignments : Compare computed IR spectra with experimental data to validate conformers .

Q. How to address discrepancies between experimental vibrational spectra and computational predictions?

  • Methodology :

  • Basis Set Adjustment : Increase basis set size (e.g., from 6-31G to 6-311++G(d,p)) to improve accuracy for B–O and C–N vibrations .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent-induced shifts in FTIR .
  • Hydrogen Bonding Analysis : Use crystal structure data to refine computational models of intermolecular interactions .

Q. What mechanisms explain the boronic acid group’s role in cross-coupling reactions?

  • Methodology :

  • Transmetalation Studies : Monitor reaction intermediates via ¹¹B NMR to assess boronate complex formation .
  • Kinetic Profiling : Use pseudo-first-order kinetics under varying Pd catalyst loads to determine rate-limiting steps .

Q. How can molecular docking studies elucidate potential biological interactions?

  • Methodology :

  • Target Selection : Focus on enzymes with vicinal diols (e.g., serine proteases) due to boronic acid’s affinity for diol-containing residues .
  • Software Tools : Use AutoDock Vina with optimized force fields to simulate binding poses; validate with free-energy perturbation (FEP) calculations .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

  • Methodology :

  • pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 1M HCl, 25°C) with LC-MS monitoring to identify decomposition products .
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., 4-Carboxyphenylboronic acid) to isolate stability trends .

Q. Why do computational and experimental dipole moments differ?

  • Methodology :

  • Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotational isomers not captured in static DFT models .
  • Polar Solvent Effects : Recalculate dipole moments using explicit solvent models (e.g., water) to better align with experimental data .

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHSQFNJGUKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-Formylphenylboronic acid (1 eq, 2 mmol, 0.3 g) in dry DCM (7 ml) under an inert atmosphere of argon is treated with 1-methyl-piperazine (1.2 eq, 2.4 mmol, 0.266 ml) followed by acetic acid (1.2 eq, 2.4 mmol, 0.14 ml) and NaBH(OAc)3 (1.6 eq, 3.2 mmol, 0.678 mg) and the resulting mixture is stirred at room temperature for 3 hours. The reaction is quenched by addition of water and is then extracted with DCM. The organic extracts are concentrated in vacuo and the crude residue is purified by flash chromatography on silica eluting with MeOH/DCM (0 to 100% MeOH in DCM) followed by 2M NH3 in MeOH. The appropriate fractions are combined and concentrated in vacuo to afford the title compound; [M+H]+=235.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.266 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.678 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.